molecular formula C17H19N3O B11841367 7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11841367
M. Wt: 281.35 g/mol
InChI Key: OCRVSPRMQQYEKY-UHFFFAOYSA-N
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Description

7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The reaction proceeds under reflux conditions, and the products are characterized using spectral and microanalytical data .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications at the aromatic ring or the pyrimidine moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, including anti-inflammatory, antifungal, and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and dimethylphenyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

7-(2,6-dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H19N3O/c1-9-7-6-8-10(2)15(9)20-12(4)11(3)14-16(20)18-13(5)19-17(14)21/h6-8H,1-5H3,(H,18,19,21)

InChI Key

OCRVSPRMQQYEKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(C3=C2N=C(NC3=O)C)C)C

Origin of Product

United States

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